(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide
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Overview
Description
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or other catalysts to enhance the yield and selectivity . The reaction conditions may include refluxing in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Mechanism of Action
The mechanism of action of (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide involves binding to specific molecular targets, such as enzymes. For instance, it can inhibit succinate dehydrogenase by binding to its active site, thereby disrupting the mitochondrial electron transport chain and energy production in fungi . This inhibition leads to the accumulation of succinate and a decrease in ATP production, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-chlorophenyl)ethyl]-
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-fluorophenyl)ethyl]-
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-methylphenyl)ethyl]-
Uniqueness
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide is unique due to the presence of the bromine atom, which can enhance its biological activity and binding affinity to target enzymes compared to its chloro, fluoro, and methyl analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H12BrN3O |
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Molecular Weight |
294.15 g/mol |
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8(9-2-4-11(13)5-3-9)16-12(17)10-6-14-15-7-10/h2-8H,1H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
LWMLCZULIROZKD-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C2=CNN=C2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CNN=C2 |
Origin of Product |
United States |
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